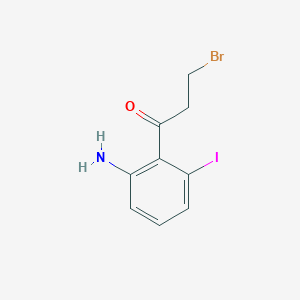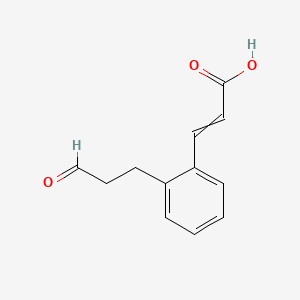
1-(2-Amino-6-iodophenyl)-3-bromopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-6-iodophenyl)-3-bromopropan-1-one is an organic compound with the molecular formula C9H9BrINO. This compound is characterized by the presence of an amino group, an iodine atom, and a bromine atom attached to a phenyl ring, along with a propanone moiety. It is of interest in various fields of scientific research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-iodophenyl)-3-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(2-Amino-6-iodophenyl)propan-1-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Amino-6-iodophenyl)-3-bromopropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of 1-(2-Amino-6-iodophenyl)-3-azidopropan-1-one or 1-(2-Amino-6-iodophenyl)-3-thiocyanatopropan-1-one.
Oxidation: Formation of 1-(2-Nitro-6-iodophenyl)-3-bromopropan-1-one.
Reduction: Formation of 1-(2-Amino-6-iodophenyl)-3-hydroxypropan-1-one.
Aplicaciones Científicas De Investigación
1-(2-Amino-6-iodophenyl)-3-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-6-iodophenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine and bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Amino-6-iodophenyl)ethanone
- 1-(2-Amino-6-iodophenyl)methanol
- 1-(2-Amino-6-iodophenyl)-2-bromopropan-1-one
Uniqueness
1-(2-Amino-6-iodophenyl)-3-bromopropan-1-one is unique due to the presence of both iodine and bromine atoms, which confer distinct reactivity and interaction profiles. Compared to similar compounds, it offers a versatile platform for chemical modifications and has shown promising results in various research applications.
Propiedades
Fórmula molecular |
C9H9BrINO |
|---|---|
Peso molecular |
353.98 g/mol |
Nombre IUPAC |
1-(2-amino-6-iodophenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C9H9BrINO/c10-5-4-8(13)9-6(11)2-1-3-7(9)12/h1-3H,4-5,12H2 |
Clave InChI |
DFIZSNFASHWLAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)I)C(=O)CCBr)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14055582.png)


![4-[Bis(phosphonomethyl)amino]butanoic acid](/img/structure/B14055606.png)


![(5S)-3-[(2R)-2-Hydroxy-7-[(2S,5S)-tetrahydro-5-[(1S,4S,5S)-1,4,5-trihydroxynonadecyl]-2-furanyl]heptyl]-5-methyl-2(5H)-furanone](/img/structure/B14055624.png)
